2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride
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Overview
Description
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₃BrCl₂N₂O and a molecular weight of 316.02 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the reaction of 5-bromopyridine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan ring. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-3-yl)oxolan-3-amine dihydrochloride
- 2-(5-Fluoropyridin-3-yl)oxolan-3-amine dihydrochloride
- 2-(5-Iodopyridin-3-yl)oxolan-3-amine dihydrochloride
Uniqueness
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C9H13BrCl2N2O |
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Molecular Weight |
316.02 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H |
InChI Key |
NALDJMPAIXEKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl |
Origin of Product |
United States |
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